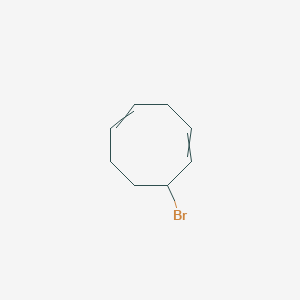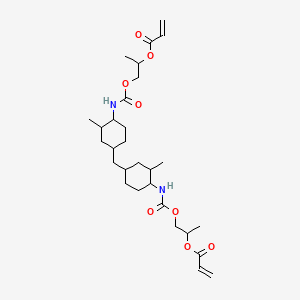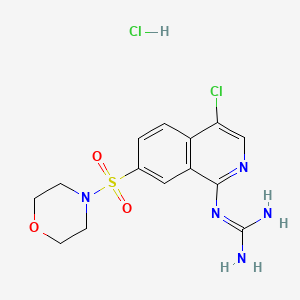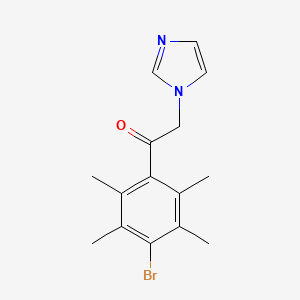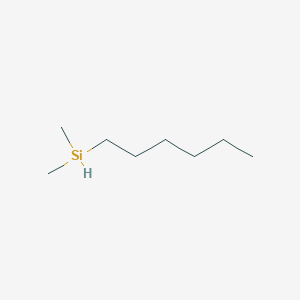
n-Hexyldimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyldimethylsilane is an organosilicon compound with the molecular formula C8H20Si. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a silicon atom bonded to a hexyl group and two methyl groups, making it a member of the silane family .
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Hexyldimethylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of hexene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient process .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrosilylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
n-Hexyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The hexyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
n-Hexyldimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of n-Hexyldimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modify the properties of surfaces and materials, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- n-Butyldimethylsilane
- n-Octyldimethylsilane
- n-Decyldimethylsilane
Comparison
n-Hexyldimethylsilane is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to n-Butyldimethylsilane, it offers better hydrophobic properties, while n-Octyldimethylsilane and n-Decyldimethylsilane provide higher hydrophobicity but may be less reactive due to steric hindrance .
Properties
Molecular Formula |
C8H20Si |
|---|---|
Molecular Weight |
144.33 g/mol |
IUPAC Name |
hexyl(dimethyl)silane |
InChI |
InChI=1S/C8H20Si/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
FCKFHVFZPCZMDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[SiH](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


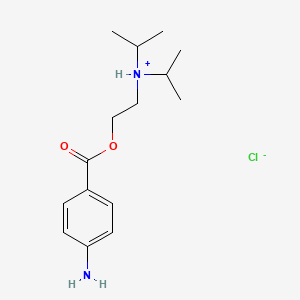

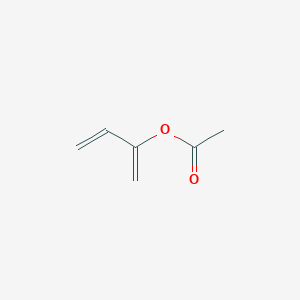
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
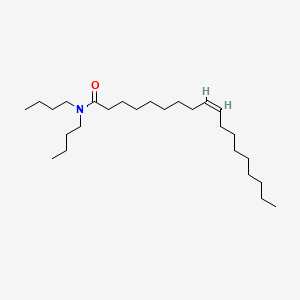
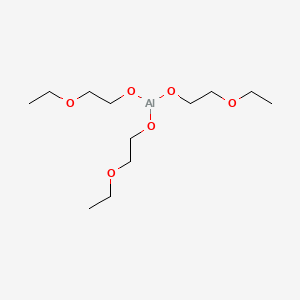
![4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[(2S)-1-(dimethylamino)propan-2-yl]benzamide](/img/structure/B13760374.png)
